Binding Affinity Comparison: sst2 Receptor Agonist-1 vs. Octreotide and Lanreotide
sst2 Receptor agonist-1 binds to the human sst2 receptor with a Ki of 0.025 nM, representing an approximately 16- to 84-fold higher binding affinity compared to the first-generation clinical somatostatin analog octreotide (Ki range 0.4-2.1 nM) and 20- to 72-fold higher than lanreotide (IC50 range 0.5-1.8 nM) [1]. This enhanced affinity translates to more potent receptor engagement at equivalent molar concentrations in in vitro binding assays .
| Evidence Dimension | sst2 receptor binding affinity (Ki/IC50) |
|---|---|
| Target Compound Data | Ki = 0.025 nM |
| Comparator Or Baseline | Octreotide: Ki 0.4-2.1 nM; Lanreotide: IC50 0.5-1.8 nM |
| Quantified Difference | ~16-84× higher affinity than octreotide; ~20-72× higher than lanreotide |
| Conditions | Cloned human somatostatin receptor subtype 2 binding assays |
Why This Matters
Superior binding affinity enables lower compound concentrations in functional assays, reducing non-specific effects and conserving limited sample material in screening campaigns.
- [1] GlpBio. Lanreotide (acetate) Product Datasheet. SST2 IC50: 0.5-1.8 nM. View Source
